molecular formula C16H18BrN3O2S B2538843 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 923174-22-5

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2538843
CAS No.: 923174-22-5
M. Wt: 396.3
InChI Key: DOVNVQTTYVDIGV-UHFFFAOYSA-N
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Description

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . They are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against cancer cell lines such as the oestrogen receptor positive human breast adenocarcinoma (MCF7) .

Mode of Action

Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antiproliferative activity, it is likely that the compound interacts with cellular targets to inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

Given its antimicrobial and antiproliferative activities, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria and cancer cells, leading to their death or growth inhibition .

Pharmacokinetics

Molecular docking studies have been carried out to study the binding mode of similar compounds with their receptors . These studies can provide valuable insights into the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the inhibition of growth and proliferation of targeted cells. In the context of antimicrobial activity, this results in the death of the bacteria or fungi. In the context of antiproliferative activity, this results in the inhibition of cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide stands out due to its unique combination of a bromophenyl group and a thiazole ring, which imparts both antimicrobial and anticancer properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-10(17)5-7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNVQTTYVDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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